molecular formula C7H12O4 B1625641 3-(Acetyloxy)-2,2-dimethylpropanoic acid CAS No. 2843-16-5

3-(Acetyloxy)-2,2-dimethylpropanoic acid

Cat. No. B1625641
Key on ui cas rn: 2843-16-5
M. Wt: 160.17 g/mol
InChI Key: MKSTVOHTVVVYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933094B2

Procedure details

To a solution of acetoxy-2,2-dimethyl-propionic acid (example 40, step 1) (2.2 g, 13.75 mmol) in CH2Cl2 (25 ml), were added oxalyl chloride (2.62 ml, 27.50 mmol) and 2-4 drops of DMF and stirred at 25° C. for 3 hours. The solvent was evaporated and the resulting acetic acid 2-chlorocarbonyl-2-methyl-propyl ester (2.4 g) was used directly in next step without purification.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7](O)=[O:8])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:15])=O>C(Cl)Cl.CN(C=O)C>[Cl:15][C:7]([C:6]([CH3:11])([CH3:10])[CH2:5][O:4][C:1](=[O:3])[CH3:2])=[O:8]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)OCC(C(=O)O)(C)C
Name
Quantity
2.62 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting acetic acid 2-chlorocarbonyl-2-methyl-propyl ester (2.4 g) was used directly in next step without purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC(=O)C(COC(C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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